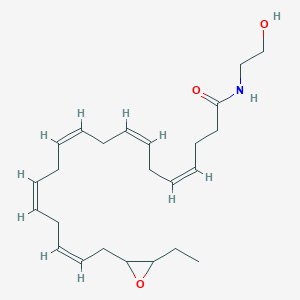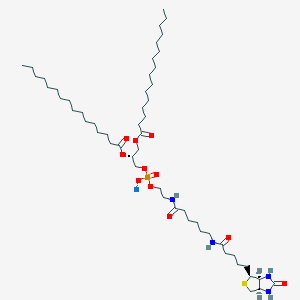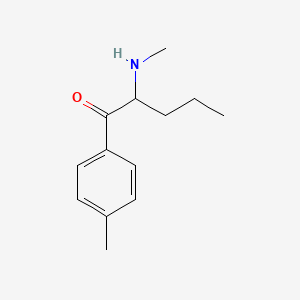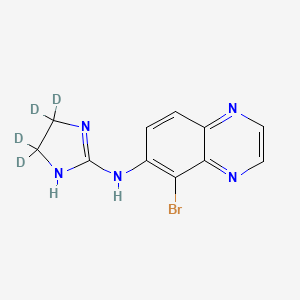
1-(4-Chlorophenyl)-2-(dimethylamino)-1-propanone, monohydrochloride
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-(dimethylamino)-1-propanone, monohydrochloride (also known as 4-chloro-N-methyl-N-phenylpropan-1-amine hydrochloride, and abbreviated as 4-CPMP) is a widely used laboratory chemical that has been used in a variety of scientific research applications. This compound has a unique structure and can be synthesized through a variety of methods. 4-CPMP has been studied extensively in the fields of biochemistry, physiology, and pharmacology, and has been found to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
4-CPMP has been used in a variety of scientific research applications. It has been used in the study of the biochemistry and physiology of the central nervous system, as well as in pharmacological studies of drugs. It has also been used in studies of the effects of various drugs on the cardiovascular system, as well as in studies of the effects of various drugs on the gastrointestinal system.
Mécanisme D'action
4-CPMP has been found to act as an agonist at the 5-HT2A receptor, which is a serotonin receptor located in the central nervous system. It has also been found to act as an agonist at the β2 adrenergic receptor, which is a receptor located in the cardiovascular system.
Biochemical and Physiological Effects
4-CPMP has been found to have a range of biochemical and physiological effects. It has been found to have antidepressant and anxiolytic effects, as well as effects on the cardiovascular system. It has also been found to have anticonvulsant effects and to reduce the severity of some types of seizures.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-CPMP in laboratory experiments is that it is a relatively inexpensive compound that is readily available. Additionally, it has a wide range of biochemical and physiological effects, making it useful for a variety of research applications. The main limitation of using 4-CPMP in laboratory experiments is that it is a relatively new compound, and there is still much that is unknown about its effects and mechanisms of action.
Orientations Futures
For 4-CPMP research include further studies of its effects on the central nervous system, cardiovascular system, and gastrointestinal system. Additionally, further research is needed to better understand its mechanism of action, as well as its potential therapeutic uses. Additionally, further studies are needed to explore its potential as an antidepressant, anxiolytic, and anticonvulsant drug. Finally, further studies are needed to explore the potential for 4-CPMP to be used in combination with other drugs in order to increase its efficacy.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-(dimethylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-8(13(2)3)11(14)9-4-6-10(12)7-5-9;/h4-8H,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERYKHQEPFHRHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)N(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301343244 | |
| Record name | 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301343244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2493977-47-0 | |
| Record name | 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301343244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2-hydroxyethyl)-9-[3-(2Z,5Z,8Z)-2,5,8-undecatrien-1-yl-2-oxiranyl]-4Z,7Z-nonadienamide](/img/structure/B3026270.png)

![(1S,2R,5R,7R,9R,10S,14R,15S,19S)-7-[(2R,3R,4R,5S,6S)-4-Ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-15-hydroxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione](/img/structure/B3026276.png)

![(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one](/img/structure/B3026278.png)
![4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-13C-d3)-2-pyridinecarboxamide](/img/structure/B3026279.png)

![3-({3-(1H-indol-3-yl)-1-oxo-1-[(1-phenylethyl)amino]propan-2-yl}carbamoyl)-5-methylhexanoic acid](/img/structure/B3026284.png)
![1,2,3,3aS-tetrahydro-3a-hydroxy-1-(3-hydroxyphenyl)-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026286.png)
![3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide](/img/structure/B3026287.png)
